(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
Overview
Description
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3 It is a boronic acid derivative featuring a pyridine ring substituted with a hydroxypropan-2-yl group
Mechanism of Action
Target of Action
The primary target of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers its organic group to the palladium catalyst . This is followed by the oxidative addition of the organic halide to the palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, making it suitable for use in suzuki–miyaura cross-coupling reactions .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and it is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of a wide range of functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of solvent, the temperature, and the presence of other substances in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronate esters.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the hydroxypropan-2-yl group.
(3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acid: Contains a fluorine substituent, which can alter its reactivity and biological activity.
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Features a phenyl ring instead of a pyridine ring.
Uniqueness
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxypropan-2-yl substituent on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Biological Activity
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound that integrates a pyridine ring with a boronic acid functional group and an isopropyl alcohol moiety. This unique structure confers significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. The compound's ability to form covalent bonds with biomolecules makes it a candidate for various applications, including drug development and biochemical research.
The primary mechanism of action for this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.
Biological Activity
Research indicates that boronic acids, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, which is crucial for cancer cell survival. The compound's ability to modify proteins through boronate ester formation may enhance its anticancer properties .
- Antibacterial Properties : Some studies suggest that boronic acids can act as β-lactamase inhibitors, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic applications in various diseases .
Case Studies and Research Findings
Several studies have highlighted the biological implications of boronic acids:
- A study on cyclic boronic acids demonstrated their broad-spectrum antibacterial activity, suggesting that modifications to the boronic acid structure can enhance efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .
- Another research effort focused on the role of boronic acids in inducing apoptosis in cancer cells through proteasome inhibition. This study emphasizes how structural variations can influence biological outcomes significantly .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
4-Pyridinylboronic acid | Pyridine + B(OH)₂ | Lacks hydroxypropan-2-yl group | Moderate anticancer activity |
(3-Fluoro-2-(2-hydroxypropan-2-yl)pyridin-4-yl)boronic acid | Fluorinated pyridine + B(OH)₂ | Contains fluorine substituent | Enhanced reactivity |
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | Phenyl + B(OH)₂ | Features a phenyl ring instead of pyridine | Varies based on phenolic properties |
The presence of both a boronic acid group and an isopropanol substituent in this compound contributes to its distinct reactivity and potential biological interactions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Like other boronic acids, it is expected to exhibit good stability and reactivity, making it suitable for use in various biochemical pathways and reactions. Factors such as solubility, absorption, and metabolic stability will significantly influence its therapeutic potential.
Properties
IUPAC Name |
[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVCYFWLXDKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(C)(C)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694448 | |
Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310385-00-2 | |
Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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